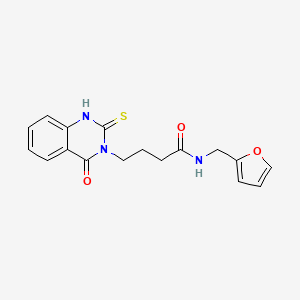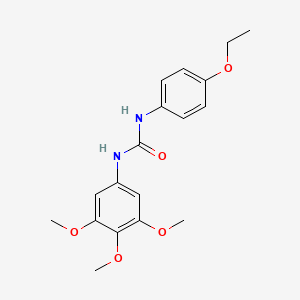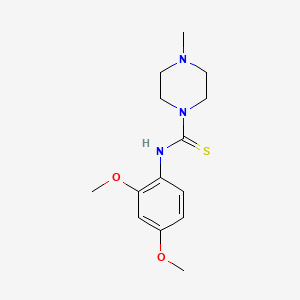
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazoline derivative that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, it has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various proteins involved in these processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has several advantages for lab experiments. It is easily synthesized using various methods and has shown high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, particularly in the context of specific signaling pathways. Furthermore, it would be interesting to explore its potential applications in neurodegenerative diseases and to investigate its pharmacokinetics and pharmacodynamics in vivo. Overall, this compound has shown significant potential for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been synthesized using various methods, including the reaction of 2-furylmethylamine with ethyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)butanoate in the presence of triethylamine. Another method involves the reaction of 2-furylmethylamine with ethyl 4-(4-chloro-2-thioxo-1,4-dihydroquinazolin-3-yl)butanoate in the presence of potassium carbonate. Both methods have resulted in the successful synthesis of this compound with high yields and purity.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway. Furthermore, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(18-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)19-17(20)24/h1-2,4-7,10H,3,8-9,11H2,(H,18,21)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLIRJGEHWKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)


![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)